(1S,2R)-2-aminocyclopentane-1-carbonitrile hydrochloride
Overview
Description
(1S,2R)-2-aminocyclopentane-1-carbonitrile hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. Its unique stereochemistry makes it an important building block in the synthesis of complex molecules, particularly in the pharmaceutical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-aminocyclopentane-1-carbonitrile hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods: Industrial production of this compound often employs high-throughput screening methods for nano-crystallization to ensure purity and yield . The process involves multiple steps, including the synthesis of the molecular framework, solvent exchange, and crystallization under optimized conditions.
Chemical Reactions Analysis
Types of Reactions: (1S,2R)-2-aminocyclopentane-1-carbonitrile hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to achieve desired properties and functionalities.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen chloride, diisopropylethylamine (DIPEA), and dimethyl sulfoxide (DMSO) . Reaction conditions often involve elevated temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed: The major products formed from these reactions include various substituted cyclopentane derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
(1S,2R)-2-aminocyclopentane-1-carbonitrile hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology, it serves as a precursor for the development of enzyme inhibitors and other bioactive compounds . In medicine, it is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders . Additionally, it finds applications in the industrial production of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of (1S,2R)-2-aminocyclopentane-1-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context of the application .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (1S,2R)-2-aminocyclopentane-1-carbonitrile hydrochloride include (1S,2R)-2-aminocyclopentanecarboxylic acid hydrochloride and (1S,2R)-(+)-ephedrine hydrochloride . These compounds share structural similarities but differ in their functional groups and specific applications.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and the presence of the carbonitrile group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for specialized applications in synthetic chemistry and drug development .
Properties
IUPAC Name |
(1S,2R)-2-aminocyclopentane-1-carbonitrile;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2.ClH/c7-4-5-2-1-3-6(5)8;/h5-6H,1-3,8H2;1H/t5-,6-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUCZVWLMPERGO-KGZKBUQUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C#N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)N)C#N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1523530-19-9 | |
Record name | Cyclopentanecarbonitrile, 2-amino-, hydrochloride (1:1), (1S,2R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523530-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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